molecular formula C11H13F3N2O2 B2572469 1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol CAS No. 1985888-78-5

1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol

Cat. No.: B2572469
CAS No.: 1985888-78-5
M. Wt: 262.232
InChI Key: YCSBMUWWCSUOKL-UHFFFAOYSA-N
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Description

1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol is a synthetic organic compound that features a pyrrole ring, a piperidine ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the piperidine ring: This can be done through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are used.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrrole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrrole-2-carbonyl)-4-methylpiperidin-4-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidine: Lacks the hydroxyl group on the piperidine ring.

Uniqueness

1-(1H-pyrrole-2-carbonyl)-4-(trifluoromethyl)piperidin-4-ol is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c12-11(13,14)10(18)3-6-16(7-4-10)9(17)8-2-1-5-15-8/h1-2,5,15,18H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSBMUWWCSUOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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